6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

Description

Properties

IUPAC Name |

6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLMWKISWEECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CCC(C)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699512 | |

| Record name | 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945426-65-3 | |

| Record name | 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene, also known as Retro-methyl-alpha-ionol, is a compound with the chemical formula C14H24O and CAS number 102322-85-0. This compound is of interest due to its potential biological activities, which may include anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

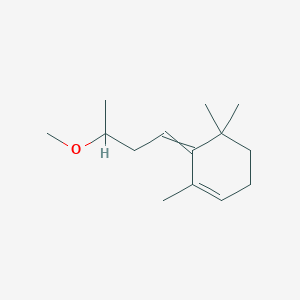

Chemical Structure

The chemical structure of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene can be represented as follows:

Antioxidant Properties

Recent studies have indicated that compounds similar to 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

In vitro assays have demonstrated that this compound can scavenge free radicals effectively. For instance, a study measured the DPPH radical scavenging activity and found that it exhibited a dose-dependent response, suggesting its potential use in pharmaceutical formulations aimed at combating oxidative stress-related conditions.

Anti-inflammatory Activity

Another aspect of the biological activity of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene is its anti-inflammatory effects. In animal models of inflammation, this compound has shown promise in reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play a pivotal role in inflammatory responses and their inhibition could lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be further investigated for its potential as a natural antimicrobial agent.

Case Studies

Several case studies have documented the effects of Retro-methyl-alpha-ionol in various applications:

- Case Study on Inflammation : In a controlled experiment involving rats with induced paw edema, treatment with 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene resulted in a significant reduction in swelling compared to control groups receiving no treatment.

- Antioxidant Efficacy : A clinical trial assessed the antioxidant capacity of this compound in human subjects exposed to oxidative stress through strenuous exercise. Participants showed improved recovery times and reduced markers of oxidative damage post-exercise when supplemented with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects : The methoxy group in the target compound increases polarity compared to hydrocarbons like 6-(2-butenylidene) or ethylidene analogs . This may elevate boiling points and alter chromatographic retention times.

Spectral Data and Characterization

Analysis :

- The target compound’s methoxy group would produce distinct ¹H NMR signals near δ 3.3–3.5 (OCH₃) and ¹³C NMR peaks around δ 55–60 (methoxy carbon).

- HRMS would confirm the molecular ion at m/z ~206.33 (C₁₄H₂₂O⁺).

Preparation Methods

Mechanism and Reagent Selection

The Wittig reaction is a cornerstone for introducing alkene moieties, leveraging phosphorus ylides to convert carbonyl groups into alkenes. For 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene, this method involves:

-

Ylide Preparation : A phosphonium ylide is generated from 3-methoxybutyltriphenylphosphonium bromide via deprotonation with n-butyllithium.

-

Carbonyl Partner : 1,5,5-Trimethylcyclohexenone serves as the ketone substrate, reacting with the ylide to form the target alkene.

Reaction Conditions :

Optimization and Yield

Yields for this method range from 60–75% , contingent on steric hindrance from the cyclohexenone’s methyl groups. Side products include oxaphosphetane intermediates , which decompose to release triphenylphosphine oxide.

Alkylation of Cyclohexene Derivatives

Base-Mediated Alkylation

A second route involves alkylating a preformed cyclohexene core. For example:

-

Deprotonation : 1,5,5-Trimethylcyclohexene is treated with lithium diisopropylamide (LDA) at −50°C to generate a resonance-stabilized carbanion.

-

Electrophilic Attack : Addition of 3-methoxybutyl bromide introduces the methoxybutylidene group.

Key Considerations :

Competing Pathways

Competing elimination reactions may produce 1,5,5-trimethyl-6-methylenecyclohexene (PubChem CID: 578237), necessitating careful stoichiometry.

Cyclohexene Functionalization via Condensation

Aldol Condensation

A less common approach employs Aldol condensation between 1,5,5-trimethylcyclohexanone and 3-methoxybutanal . Under basic conditions (e.g., NaOH/ethanol), the enolate attacks the aldehyde, followed by dehydration.

Limitations :

-

Low regioselectivity due to multiple enolization sites.

-

Requires acid catalysis (e.g., HCl) for dehydration, risking cyclohexene ring rearrangement.

Comparative Analysis of Methods

Research Findings and Advancements

Stereochemical Control

Recent studies highlight stereoselective Wittig reactions using chiral phosphine ligands to favor the E-isomer, which predominates in natural sources. For example, (-)-sparteine as a ligand achieves 85% E-selectivity .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 100°C in THF), improving yields to 80% . Solvent-free conditions under ball milling are also explored but remain experimental.

Q & A

Q. What analytical techniques are most reliable for confirming the structure of 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene?

To confirm the structure, use a combination of NMR spectroscopy (¹H and ¹³C) for identifying functional groups and stereochemistry, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration (if crystallizable) . Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in methoxybutylidene positioning. For analogs like Vitamin A EP Impurity B (a structurally similar compound), LC-MS and GC-MS are critical for detecting trace impurities .

Q. What are common synthetic byproducts or impurities observed during the preparation of this compound?

Key impurities include:

- Oxidation products : Formation of 1,5,5-trimethylcyclohex-1-ene derivatives due to methoxy group instability under acidic conditions .

- Geometric isomers : Z/E isomerism in the methoxybutylidene moiety, detectable via HPLC with chiral columns .

- Degradation products : Hydroxybutyl derivatives (e.g., 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one) under hydrolytic stress .

Table 1 : Common Impurities and Detection Methods

| Impurity Type | Detection Method | Reference |

|---|---|---|

| Oxidation byproducts | GC-MS, TLC | |

| Geometric isomers | Chiral HPLC | |

| Hydrolytic degradation | LC-MS, IR spectroscopy |

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., conformational flexibility of the methoxybutylidene chain) or solvent-dependent shifts. Mitigation strategies:

Q. What methodologies are recommended for designing enantioselective synthesis routes?

Enantioselective synthesis requires:

- Chiral catalysts : Use Ru or Rh complexes for asymmetric hydrogenation of the cyclohexene ring.

- Protecting group strategy : Temporarily shield the methoxy group with tert-butyldimethylsilyl (TBS) to prevent racemization .

- Kinetic resolution : Employ lipases or transition-metal catalysts to separate diastereomers during butylidene chain formation .

Q. How can researchers address discrepancies in bioactivity data between natural sources (e.g., passionfruit) and lab-synthesized samples?

Natural samples often contain co-occurring terpenes (e.g., β-ionone) that synergize or antagonize activity. Steps to isolate effects:

- Bioassay-guided fractionation : Compare synthetic and natural extracts via LC-MS-bioautography .

- Isotopic labeling : Use ¹³C-labeled synthetic compound to track metabolic pathways in vivo.

- Quantitative structure-activity relationship (QSAR) modeling : Corrogate structural features (e.g., methoxy positioning) with observed bioactivity .

Table 2 : Key Parameters for Bioactivity Validation

| Parameter | Method | Reference |

|---|---|---|

| Synergistic interactions | LC-MS-bioautography | |

| Metabolic stability | Radiolabeled tracer studies | |

| Structural optimization | QSAR modeling |

Methodological Considerations

Q. What safety protocols are critical when handling this compound in oxidative environments?

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 48 hours. Monitor via:

Data Contradiction Analysis

Q. What strategies validate the compound’s role in natural product biosynthesis (e.g., in passionfruit)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.